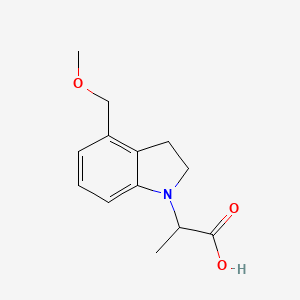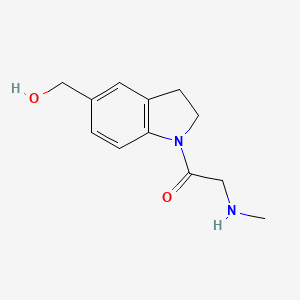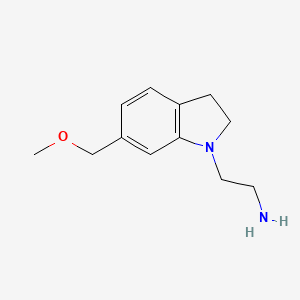
1-((Tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrazine-2,3-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of THF derivatives can be achieved through various methods, including the reductive alkylation of thiophene, the condensation of a thiophene-based aldehyde and an amine, the condensation of a thiophene-based ketone and an amine, and the condensation of a thiophene-based carboxylic acid and an amine.Molecular Structure Analysis
The molecular structure of THF derivatives typically includes a five-membered ring with four carbon atoms and one oxygen atom . The exact structure can vary depending on the specific derivative.Chemical Reactions Analysis
THF derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The exact reactions will depend on the specific derivative and the conditions of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of THF derivatives can vary widely depending on the specific compound. For example, some THF derivatives are liquids at room temperature, while others are solids . Many THF derivatives are highly flammable .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications of 1,4-Dihydropyridines
1,4-Dihydropyridines are significant nitrogen-containing heterocyclic compounds utilized in various drugs and as starting materials in synthetic organic chemistry due to their biological relevance. Recent methodologies for synthesizing these compounds focus on atom economy reactions, which are efficient and environmentally benign. These compounds are prepared primarily via Hantzsch Condensation reactions, indicating their potential for creating more biologically active compounds by comparing their SARS activity (H. S. Sohal, 2021).
Diketopyrrolopyrroles: Synthesis and Optical Properties
Diketopyrrolopyrroles, first reported over 40 years ago, are widely used as dyes and in applications like field-effect transistors and solar cells. Their structure and optical properties have been extensively reviewed, showcasing their importance in various real-world applications. The synthesis and reactivity of these compounds have seen significant progress, making them a focal point for future technological developments (M. Grzybowski, D. Gryko, 2015).
Enantioselective Synthesis of 3,4-Dihydropyran Derivatives
The enantioselective synthesis of 3,4-dihydropyran derivatives, crucial as chiral building blocks in bioactive molecules and natural products, showcases the diverse synthetic strategies employed in creating complex organic structures. This review highlights the advancements in asymmetric synthesis facilitated by chiral metal complexes and various organocatalysts, underscoring the broad application spectrum of these methodologies in medicinal chemistry (G. Desimoni, G. Faita, P. Quadrelli, 2018).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, recognized for their therapeutic potential across a range of diseases, including cancer and central nervous system disorders, illustrate the chemical diversity and pharmacological applicability of heterocyclic compounds. The review of patents between 2010 and 2015 highlights the synthesis and success of these compounds in drug discovery, pointing to their significance in developing new pharmaceuticals with unique mechanisms of action (I. Singh, P. Shah, 2017).
High Energy Density Materials Based on Azine Energetic Compounds
Research into high-nitrogen azine energetic materials underlines the importance of heterocyclic compounds in the field of energetic materials. The review covers synthetic methods, structural analysis, and applications of typical pyrazine energetic compounds, highlighting their potential in propellants, explosives, and gas generators. This demonstrates the broad applicability and future prospects of azine compounds in energetic materials (C. Yongjin, Ba Shuhong, 2019).
Wirkmechanismus
The mechanism of action of THF derivatives can vary widely depending on the specific compound and its intended use. For example, some THF derivatives have been studied for their potential use as therapeutic agents, with mechanisms of action that include inhibiting the activity of certain enzymes and proteins, modulating the activity of certain signaling pathways, and acting as antioxidants.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(oxolan-2-ylmethyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8-9(13)11(4-3-10-8)6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSSGPAFZYGGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)

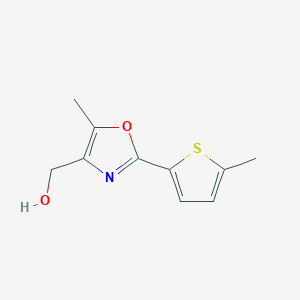
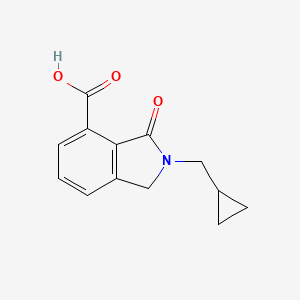
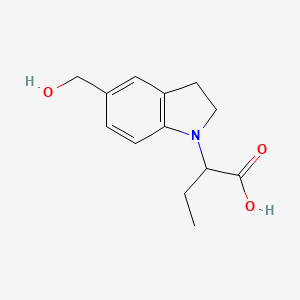



![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478502.png)
![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)
